Actinorhodin

Description

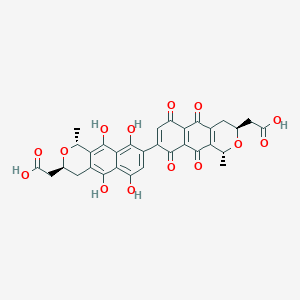

Structure

3D Structure

Propriétés

Numéro CAS |

1397-77-9 |

|---|---|

Formule moléculaire |

C32H26O14 |

Poids moléculaire |

634.5 g/mol |

Nom IUPAC |

2-[(1R,3S)-8-[(1R,3S)-3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid |

InChI |

InChI=1S/C32H26O14/c1-9-21-15(3-11(45-9)5-19(35)36)29(41)23-17(33)7-13(27(39)25(23)31(21)43)14-8-18(34)24-26(28(14)40)32(44)22-10(2)46-12(6-20(37)38)4-16(22)30(24)42/h7-12,33,39,41,43H,3-6H2,1-2H3,(H,35,36)(H,37,38)/t9-,10-,11+,12+/m1/s1 |

Clé InChI |

MGFJRQUGYNFFDQ-WYUUTHIRSA-N |

SMILES isomérique |

C[C@@H]1C2=C(C[C@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C(=CC3=O)C4=CC(=C5C(=C4O)C(=C6[C@H](O[C@@H](CC6=C5O)CC(=O)O)C)O)O |

SMILES canonique |

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C(=CC3=O)C4=CC(=C5C(=C4O)C(=C6C(OC(CC6=C5O)CC(=O)O)C)O)O |

Synonymes |

8,8'-bi-1H-naphtho(2,3-C)pyran)-3,3'-diacetic acid, 3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-, (1R,1'R,3S,3'S)- actinorhodin actinorhodine |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Actinorhodin from Soil Streptomycetes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the isolation and quantification of actinorhodin, a pigmented polyketide antibiotic produced by Streptomyces coelicolor. The document details the historical context, the genetic and regulatory mechanisms governing its production, and provides detailed experimental protocols for its extraction and analysis.

Discovery and Background

This compound is a blue-pigmented secondary metabolite first isolated from Streptomyces coelicolor.[1][2] Its distinctive property as a pH indicator—red under acidic conditions (below pH 8.5) and blue in alkaline environments—played a crucial role in early studies and facilitated the isolation of mutants blocked in its biosynthetic pathway.[2][3] This led to the seminal discovery and characterization of the act gene cluster, one of the first antibiotic biosynthesis pathways to be genetically elucidated.[3]

The production of this compound is tightly regulated and often linked to the morphological differentiation of the bacterium, typically occurring during the formation of aerial mycelia and spores.[4] While S. coelicolor is the model organism for this compound production, the closely related Streptomyces lividans also possesses the biosynthetic gene cluster but does not typically express it under standard laboratory conditions.[4] However, activation of regulatory genes can induce its production in S. lividans.[4][5]

Biosynthesis and Regulation

This compound is a dimer of two benzoisochromanequinone moieties.[1] Its biosynthesis is initiated by a type II polyketide synthase encoded by the actI operon.[6] The subsequent steps involve a series of tailoring enzymes that modify the polyketide backbone, leading to the formation of intermediates like (S)-DNPA and dihydrokalafungin (DHK).[6] Two molecules of DHK are then oxidatively coupled to form the final this compound molecule.[6]

The regulation of the act gene cluster is complex, involving multiple layers of control. Key regulatory elements include:

-

actII-ORF4: This gene encodes a transcriptional activator that is essential for the expression of the biosynthetic genes.

-

afsR and afsR2: These genes are involved in the activation of this compound production, and their expression can be influenced by the carbon source in the growth medium.[4]

-

Glucose Repression: The presence of glucose can repress this compound biosynthesis in S. lividans by inhibiting the transcription of afsR2.[4]

-

cutRS: This two-component system acts as a repressor of this compound biosynthesis. Deletion of cutRS leads to a significant increase in this compound production.[7]

-

Export and Resistance: The actAB operon encodes an efflux pump responsible for exporting this compound out of the cell, which is crucial for avoiding self-toxicity.[6][8] The expression of actAB is induced by both this compound and its biosynthetic intermediates.[6]

The following diagram illustrates the key regulatory inputs influencing the this compound biosynthetic gene cluster.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and quantification of this compound from Streptomyces cultures.

Culture Conditions for this compound Production

Optimizing culture conditions is critical for maximizing this compound yield. Several factors, including media composition and pH, play a significant role.

-

Media: Starch-based media, such as Starch-Yeast Extract Medium, are commonly used for cultivating Streptomyces for this compound production.[9] Supplemented minimal medium with higher phosphate concentrations can be used to inhibit the production of other pigments like prodiginine, thereby simplifying the purification of this compound-related metabolites.[10]

-

pH: The pH of the culture medium influences the form and location of the produced pigment. At a pH of 4.5 to 5.5, this compound is primarily found intracellularly.[11][12] At a higher pH of 6.0 to 7.5, γ-actinorhodin (the lactone form) is produced and can be found both intracellularly and extracellularly.[11][12]

-

Incubation: Cultures are typically incubated at 30°C for 7 days on a rotary shaker.[9][13]

Extraction of Intracellular this compound

This protocol is adapted for the extraction of the red, acidic form of this compound from the mycelium.

-

Harvest Cells: Grow the Streptomyces culture under appropriate conditions. Harvest the mycelium by centrifugation (e.g., 25,000 x g for 10 minutes at 4°C).[11]

-

Acid Wash: Wash the cell pellet twice with 0.1 N HCl to remove impurities that may interfere with subsequent extraction steps.[11]

-

Alkaline Lysis and Extraction: Resuspend the washed pellet in 1 N KOH. Mix thoroughly to lyse the cells and solubilize the blue, alkaline form of this compound.[11]

-

Clarification: Centrifuge the mixture (e.g., 3,000 x g for 5 minutes) to pellet the cell debris.[11]

-

Collection: Collect the supernatant, which now contains the solubilized this compound.

Extraction of Extracellular γ-Actinorhodin

This protocol is designed for the extraction of the blue pigment from the culture supernatant.

-

Separate Supernatant: After cell harvesting by centrifugation, collect the culture supernatant.

-

Acidification: Acidify the supernatant to a pH of 2-3 using 1 N HCl. This will cause the crude this compound to precipitate.[9][11]

-

Solvent Extraction: Add 1/4 volume of chloroform to the acidified supernatant. Shake vigorously and then separate the phases by centrifugation (e.g., 3,000 x g for 5 minutes). The γ-actinorhodin will partition into the chloroform phase.[11]

-

Collection: Carefully collect the chloroform phase containing the pigment.

The overall workflow for the isolation and purification of this compound is depicted in the diagram below.

Quantification of this compound

This compound concentration can be determined spectrophotometrically.

-

Total this compound: To measure the total amount of this compound (both intracellular and extracellular), add KOH to the whole culture broth to a final concentration of 1 N. After centrifugation to remove cell debris, measure the absorbance of the blue supernatant at 640 nm.[11][14] The concentration can be calculated using the molar extinction coefficient.

-

Intracellular this compound: For the intracellular fraction extracted in 1 N KOH, measure the absorbance of the supernatant at 640 nm.[11]

-

Extracellular γ-Actinorhodin: For the extracellular fraction extracted in chloroform, measure the absorbance of the chloroform phase at 542 nm.[11]

Quantitative Data on this compound Production

The production of this compound is highly variable and depends on the genetic background of the Streptomyces strain and the culture conditions. The following table summarizes some reported quantitative data on this compound production.

| Condition | Strain | Change in this compound Production | Reference |

| Deletion of actAB (export pump) | S. coelicolor M145 | ~5-fold decrease | [8] |

| Deletion of actR (repressor of actAB) | S. coelicolor M145 | ~4 to 5-fold increase | [8] |

| Disruption of SCO6993 | S. coelicolor | 9.0-fold increase in R2YE broth | [15] |

| Supplementation with 10 µM cAMP | S. coelicolor M1146+ACT | 1.1-fold increase (total) | [16][17] |

| Replacement of nitrate with ammonium as N source | S. coelicolor | 3-fold increase in yield | [14] |

| Fed-batch fermentation | S. coelicolor | > 5 g/L | [14] |

Conclusion

The discovery and study of this compound in Streptomyces coelicolor have been foundational to our understanding of antibiotic biosynthesis and its genetic regulation. The well-characterized nature of its production and the distinct colorimetric properties of the molecule make it an excellent model system for research in microbial secondary metabolism and synthetic biology. The protocols and data presented in this guide offer a solid foundation for researchers and professionals seeking to work with this important natural product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Modulation of this compound Biosynthesis in Streptomyces lividans by Glucose Repression of afsR2 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the this compound biosynthetic pathway in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Evidence of a role for CutRS and this compound in the secretion stress response in Streptomyces coelicolor M145 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Two-Step Mechanism for the Activation of this compound Export and Resistance in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Production of this compound-related "blue pigments" by Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. banglajol.info [banglajol.info]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Multi-Omics Analysis of the Effect of cAMP on this compound Production in Streptomyces coelicolor [frontiersin.org]

- 17. Multi-Omics Analysis of the Effect of cAMP on this compound Production in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Blueprint of Actinorhodin: A Technical Guide to its Biological Role in Streptomyces

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Actinorhodin, a blue-pigmented polyketide antibiotic produced by Streptomyces coelicolor, has long served as a model for secondary metabolite biosynthesis. However, its ecological significance extends far beyond its vibrant hue. This in-depth technical guide delineates the multifaceted biological roles of this compound in the ecology of Streptomyces, focusing on its function as an antimicrobial agent, a signaling molecule, and a key player in microbial competition. We provide a comprehensive overview of the intricate regulatory networks governing its production, present quantitative data on its activity and synthesis, and offer detailed experimental protocols for its study. Furthermore, this guide employs Graphviz visualizations to illustrate the complex signaling pathways and experimental workflows, providing a clear and concise reference for researchers in the field.

Introduction: Beyond the Blue Pigment

Streptomyces, a genus of soil-dwelling bacteria, are renowned for their prolific production of secondary metabolites, including a vast array of antibiotics. Among these, this compound, produced by the model organism Streptomyces coelicolor A3(2), stands out due to its characteristic pH-indicating properties and its well-characterized biosynthetic pathway.[1] While often viewed as a paradigm for antibiotic production, the true biological role of this compound in its natural habitat is a complex interplay of chemical warfare, intercellular communication, and self-preservation. Understanding these ecological functions is paramount for the discovery and development of novel antimicrobial agents and for harnessing the full biosynthetic potential of Streptomyces.

The Antimicrobial Arsenal of this compound

This compound exhibits potent bacteriostatic activity, primarily against Gram-positive bacteria.[2] Its mechanism of action is multifaceted, involving the generation of reactive oxygen species (ROS) and the induction of cellular stress responses.

A Redox-Active Weapon

This compound is a redox-active molecule. Its reduced form can react with molecular oxygen to produce superoxide anions, leading to the formation of other ROS.[3] This oxidative stress is a key component of its antimicrobial activity, causing damage to DNA, proteins, and other cellular components.[3][4]

A Complex Mode of Action

Beyond oxidative stress, this compound induces at least three distinct stress responses in target cells: oxidative damage, protein damage, and DNA damage responses.[3][4] This complex mode of action, targeting multiple cellular processes, suggests a sophisticated mechanism to overcome bacterial defenses.

Quantitative Antimicrobial Activity and Production

The efficacy of this compound as an antibiotic and its production levels are influenced by a variety of genetic and environmental factors.

Minimum Inhibitory Concentrations (MICs)

While specific MIC values for this compound against a wide range of bacteria are not extensively documented in single reports, related compounds and general observations indicate its potency against Gram-positive pathogens. For instance, premethylenomycin C lactone, another antibiotic from S. coelicolor, shows MIC values of 1-2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[5] this compound itself is reported to inhibit most Gram-positive bacteria at relatively high concentrations.[6]

Table 1: this compound Production Under Different Genetic Backgrounds

| Streptomyces coelicolor Strain | Genetic Modification | Effect on this compound Production | Reference |

| M145 | Wild-type | Baseline production | [1] |

| M145 ΔactAB | Deletion of this compound export genes | ~5-fold decrease in this compound yield | [1] |

| M145 ΔactR | Deletion of a transcriptional repressor | 4- to 5-fold increase in this compound yield | [1] |

| M145 ΔcutRS | Deletion of a two-component system | Up to 300-fold increase in this compound biosynthetic enzymes | [3] |

| M145 with bacterial hemoglobin | Expression of a bacterial hemoglobin gene | Ten-fold increase in specific this compound yields under reduced aeration | [7] |

| M145 + cAMP | Supplementation with 10 μM cAMP | 1.1-fold increase in total this compound production | [8] |

| Co-culture with M. xanthus | Interspecies interaction | ~6.9 times higher this compound production compared to pure culture | [9] |

This compound in the Ecological Arena: Competition and Signaling

In the competitive soil environment, this compound serves as more than just a weapon; it is also a sophisticated tool for communication and territorial defense.

A Tool for Microbial Warfare

The production of this compound can be triggered by the presence of competing microorganisms. For example, during co-culture with the bacterium Myxococcus xanthus, S. coelicolor significantly ramps up this compound production.[9] This response is believed to be a strategy to outcompete other microbes for essential resources, such as iron.[9] The antibiotic activity of this compound can inhibit the growth of nearby competitors, securing a niche for Streptomyces.[10]

An Intercellular Signaling Molecule

Intriguingly, this compound can also act as an intercellular signaling molecule within the S. coelicolor population. It induces the expression of its own export system, encoded by the actAB genes, in neighboring, non-producing cells.[11][12] This coordinated response ensures that the entire colony is protected from the toxic effects of the antibiotic it produces. Furthermore, biosynthetic intermediates of this compound can function as intracellular signals to trigger the expression of these export genes, representing a two-step mechanism for self-resistance.[11][12]

The Regulatory Maze: Controlling this compound Production

The biosynthesis of this compound is a tightly regulated process, controlled by a complex network of genes and influenced by various environmental and physiological signals.

The Central Activator: ActII-ORF4

A key player in this regulatory network is the pathway-specific transcriptional activator, ActII-ORF4.[13][14] The expression of the this compound biosynthetic genes is dependent on the presence of a functional ActII-ORF4 protein.[13] Transcription of actII-ORF4 itself is a major control point, typically increasing dramatically as the culture enters the stationary phase.[14]

A Cascade of Regulators

Several other regulatory proteins modulate the expression of actII-ORF4 and, consequently, this compound production. These include:

-

AtrA: A transcription factor that directly binds to the promoter of actII-ORF4 to positively regulate its transcription.[15][16]

-

CutRS: A two-component system that indirectly represses this compound biosynthesis. Deletion of cutRS leads to a significant increase in the production of this compound biosynthetic enzymes.[3][13] It is proposed that CutRS is involved in sensing and responding to secretion stress, and the overproduction of this compound in its absence may be a response to protein misfolding.[3][4]

Environmental and Physiological Cues

This compound production is also finely tuned by a variety of external and internal signals:

-

Nutrient Limitation: Nutrient limitations, such as phosphate, ammonium, or nitrate depletion, can trigger the onset of this compound production.[17]

-

pH: The pH of the environment influences both the production and the chemical form of this compound.[17]

-

Signaling Molecules: Small signaling molecules like cyclic AMP (cAMP) and nitric oxide (NO) have been shown to play a role in regulating this compound biosynthesis.[8][10] cAMP levels are correlated with this compound production, and its supplementation can enhance antibiotic synthesis.[8] NO, via the DevS/R two-component system, can also modulate the expression of actII-ORF4.[10]

Visualizing the Network: Signaling Pathways and Workflows

To provide a clearer understanding of the complex interactions governing this compound's ecological role, the following diagrams were generated using the DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol for this compound Extraction and Quantification

This protocol is adapted from Bystrykh et al. (1996) and Nieselt et al. (2010).[17][18]

Materials:

-

Streptomyces coelicolor culture (liquid or solid)

-

1M Potassium Hydroxide (KOH)

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Harvesting the Culture:

-

For liquid cultures, pellet the mycelium by centrifugation at 10,000 x g for 10 minutes.

-

For solid cultures, scrape the mycelial mass from the agar surface.

-

-

Extraction:

-

To quantify extracellular this compound, take a known volume of the culture supernatant.

-

To quantify intracellular this compound, resuspend the mycelial pellet in a known volume of 1M KOH.

-

For total this compound, add 1M KOH directly to a known volume of the whole culture.

-

Vortex thoroughly to ensure complete lysis and solubilization of the blue pigment.

-

-

Clarification:

-

Centrifuge the KOH-treated sample at 13,000 x g for 5 minutes to pellet cell debris.

-

-

Spectrophotometric Measurement:

-

Carefully transfer the blue supernatant to a cuvette.

-

Measure the absorbance at 640 nm (A640) using 1M KOH as a blank.

-

-

Quantification:

-

Calculate the concentration of this compound using the molar extinction coefficient (ε) of 25,320 M⁻¹cm⁻¹ at 640 nm in 1M KOH.[12]

-

The concentration (in M) = A640 / (ε * l), where l is the path length of the cuvette (usually 1 cm).

-

Protocol for Streptomyces Co-culture Competition Assay

This protocol provides a general framework for solid and liquid co-culture assays to study microbial competition.

Materials:

-

Streptomyces coelicolor and competitor microbial strains

-

Appropriate solid and liquid growth media (e.g., R2YE for Streptomyces)

-

Sterile petri dishes and flasks

-

Incubator

Solid-Phase Co-culture:

-

Inoculation:

-

Prepare a spore suspension or a fresh liquid culture of S. coelicolor and the competitor strain.

-

On a solid agar plate, spot a small volume (e.g., 5 µL) of the S. coelicolor suspension at the center.

-

At a defined distance from the S. coelicolor spot, inoculate the competitor strain, either as a spot or a streak.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for both organisms (e.g., 30°C for S. coelicolor).

-

-

Observation and Analysis:

-

Monitor the plates daily for the appearance of the blue this compound pigment at the interaction zone.

-

Measure the zone of inhibition, if any, between the two colonies.

-

Extract and quantify this compound from the interaction zone and compare it to monocultures.

-

Liquid-Phase Co-culture:

-

Inoculation:

-

Inoculate a liquid medium with a defined ratio of S. coelicolor and the competitor strain.

-

-

Incubation:

-

Incubate the co-culture with shaking at the appropriate temperature.

-

-

Analysis:

-

At different time points, take samples to:

-

Quantify the viable cell counts of each species using selective plating or microscopy.

-

Extract and quantify this compound production as described in Protocol 7.1.

-

Analyze changes in gene expression related to this compound biosynthesis using qRT-PCR (Protocol 7.3).

-

-

Protocol for qRT-PCR Analysis of this compound Biosynthetic Gene Expression

This protocol outlines the steps for quantifying the expression of key this compound regulatory and biosynthetic genes.

Materials:

-

RNA extraction kit suitable for Gram-positive bacteria

-

DNase I

-

Reverse transcriptase kit

-

qPCR master mix (e.g., containing SYBR Green)

-

qPCR instrument

-

Primers for target genes (e.g., actII-ORF4) and a housekeeping gene (e.g., hrdB)

Procedure:

-

RNA Extraction:

-

Harvest Streptomyces mycelium from liquid culture by centrifugation.

-

Extract total RNA using a commercial kit, following the manufacturer's instructions. Include a mechanical lysis step (e.g., bead beating) for efficient cell disruption.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase kit and random primers or gene-specific primers.

-

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions containing the cDNA template, qPCR master mix, and primers for the target gene (e.g., actII-ORF4) and the housekeeping gene.

-

Run the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative gene expression using the 2-ΔΔCt method, comparing the expression under different conditions to a control condition.

-

Conclusion and Future Perspectives

This compound is far more than a simple antibiotic; it is a sophisticated ecological tool that empowers Streptomyces to thrive in the complex and competitive soil environment. Its roles in antimicrobial warfare, intercellular signaling, and as an indicator of cellular stress highlight the intricate chemical ecology of these fascinating bacteria. For drug development professionals, a deeper understanding of the regulation and ecological function of this compound can inform strategies for activating silent biosynthetic gene clusters and discovering novel bioactive compounds. For researchers and scientists, the continued exploration of the this compound regulatory network will undoubtedly unveil further layers of complexity in the life of Streptomyces, a master of chemical communication and survival. The methodologies and data presented in this guide provide a solid foundation for future investigations into the ecological blueprint of this remarkable natural product.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Characterization of the Pathway-Specific Positive Transcriptional Regulator for this compound Biosynthesis in Streptomyces coelicolor A3(2) as a DNA-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence of a role for CutRS and this compound in the secretion stress response in Streptomyces coelicolor M145 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence of a role for CutRS and this compound in the secretion stress response in Streptomyces coelicolor M145. | John Innes Centre [jic.ac.uk]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. researchgate.net [researchgate.net]

- 7. This compound production by Streptomyces coelicolor and growth of Streptomyces lividans are improved by the expression of a bacterial hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Multi-Omics Analysis of the Effect of cAMP on this compound Production in Streptomyces coelicolor [frontiersin.org]

- 9. Iron competition triggers antibiotic biosynthesis in Streptomyces coelicolor during coculture with Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitric Oxide Signaling for this compound Production in Streptomyces coelicolor A3(2) via the DevS/R Two-Component System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. The cutRS signal transduction system of Streptomyces lividans represses the biosynthesis of the polyketide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Transcriptional activation of the pathway-specific regulator of the this compound biosynthetic genes in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Multi-Omics Analysis of the Effect of cAMP on this compound Production in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

The Redox-Active Antibiotic Actinorhodin: A Technical Guide to its Properties and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinorhodin is a blue-pigmented secondary metabolite produced by the bacterium Streptomyces coelicolor.[1][2][3] Beyond its characteristic color, this compound is a potent, pH-responsive, and redox-active antibiotic with a complex mechanism of action, primarily targeting Gram-positive bacteria.[3][4] Its bioactivity is intrinsically linked to its chemical structure, which features a quinone moiety capable of participating in redox cycling.[5] This process generates reactive oxygen species (ROS), leading to a cascade of cellular events, including oxidative damage to critical macromolecules, ultimately resulting in bacteriostasis.[5] This in-depth technical guide explores the redox properties of this compound and its multifaceted effects on bacterial cells, providing a comprehensive resource for researchers in microbiology, drug discovery, and biochemistry.

Redox Properties of this compound

The antimicrobial activity of this compound is fundamentally dependent on its redox-active nature.[3] The presence of quinone groups in its structure allows it to participate in redox-cycling reactions. In this process, the quinone moiety can be reduced to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide anions (O₂⁻).[5] This initiates a cascade of reactions that generate other ROS, such as hydrogen peroxide (H₂O₂).[5]

While the precise redox potential of this compound is not extensively reported in the available literature, its ability to undergo these redox reactions is a key determinant of its biological activity. The generation of ROS is a central theme in its mechanism of action.

Cellular Effects of this compound

This compound exerts a complex and multi-targeted effect on bacterial cells, primarily driven by the induction of oxidative stress. The cellular response to this compound involves the activation of multiple stress response pathways, indicating that it disrupts cellular homeostasis at several levels.[3]

Oxidative Stress and Damage

The primary mechanism of this compound's bacteriostatic effect is the generation of intracellular ROS.[5] This leads to widespread oxidative damage to essential cellular components:

-

DNA Damage: ROS produced by this compound-mediated redox cycling can directly damage DNA, leading to single- and double-strand breaks.[3]

-

Protein Damage: Proteins are also susceptible to oxidative damage, leading to modifications such as carbonylation, which can impair their function.[3][6]

-

Lipid Peroxidation: The cell membrane is a target of ROS, leading to lipid peroxidation and compromising membrane integrity.

Activation of Stress Responses

In response to the damage caused by this compound, bacterial cells activate several stress response regulons:

-

Oxidative Stress Response (SoxR Regulon): this compound, particularly its extracellular form, γ-actinorhodin, is a potent activator of the SoxR regulon in S. coelicolor.[1][2][4][7] The SoxR protein, a [2Fe-2S] cluster-containing transcription factor, senses redox-active compounds.[2][3] Upon activation by this compound, SoxR induces the expression of a set of genes that encode for proteins involved in mitigating oxidative stress, including oxidoreductases and an ABC transporter.[1][2][7]

-

Protein Damage Response: this compound treatment induces the expression of genes involved in managing damaged proteins, such as chaperones and proteases.[3]

-

DNA Damage Response: Cells exposed to this compound upregulate specific DNA repair pathways to counteract the genotoxic effects of the antibiotic.[3]

Targeting the Cell Envelope

Evidence suggests that the cell envelope is also a target of this compound. Mutations in the walRKHI operon in Staphylococcus aureus have been shown to confer low-level resistance to this compound, indicating a potential interaction with the cell wall synthesis and maintenance machinery.[3]

Quantitative Data

The following tables summarize the available quantitative data regarding the activity and effects of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Species | MIC (µg/mL) | Reference |

| Bacillus subtilis | Data not available | |

| Staphylococcus aureus | Data not available | |

| Gram-positive bacteria (general) | Comparatively high concentration | [8] |

Note: Specific MIC values for this compound against various bacterial strains are not consistently reported in the reviewed literature.

Table 2: this compound-Induced Cellular Responses

| Cellular Effect | Method of Measurement | Quantitative Data | Reference |

| SoxR Regulon Activation | S1 nuclease mapping | >25 nM γ-actinorhodin induces expression | [4] |

| ROS Production | Dichlorofluorescein diacetate (DCFH-DA) assay | Data not available | |

| DNA Damage | Comet Assay | Data not available | |

| Protein Carbonylation | DNPH Assay | Data not available | |

| Membrane Potential Change | DiSC₃(5) Assay | Data not available |

Note: While the induction of these cellular effects by this compound is well-documented, specific quantitative data correlating this compound concentration with the magnitude of the effect are limited in the available literature.

Experimental Protocols

The following sections provide an overview of the methodologies used to study the redox properties and cellular effects of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method.[8][9][10][11]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of this compound in a 96-well microtiter plate. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.

Detailed Protocol:

-

Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

-

Prepare Bacterial Inoculum: Culture the test bacterium to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and medium without antibiotic) and a negative control (medium only). Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

Determine MIC: The MIC is read as the lowest concentration of this compound in which no visible growth (turbidity) is observed.

Quantification of this compound Production

The production of this compound by S. coelicolor can be quantified spectrophotometrically or by High-Performance Liquid Chromatography (HPLC).[5][12][13]

Principle: this compound has a characteristic blue color in alkaline conditions, and its concentration can be determined by measuring the absorbance at a specific wavelength (around 640 nm). HPLC provides a more sensitive and specific method for quantification.

Protocol Overview (Spectrophotometric):

-

Sample Preparation: Culture S. coelicolor under conditions that induce this compound production. Centrifuge the culture to separate the supernatant (containing extracellular this compound) and the mycelium (containing intracellular this compound).

-

Extraction: Extract intracellular this compound from the mycelium using a suitable solvent (e.g., methanol/chloroform/water mixture).[5]

-

Quantification: Adjust the pH of the supernatant and the extract to alkaline conditions (e.g., using NaOH). Measure the absorbance at approximately 640 nm. Calculate the concentration using a standard curve of purified this compound.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of ROS in bacterial cells treated with this compound can be measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).[14][15][16][17][18]

Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Detailed Protocol:

-

Cell Preparation: Grow the bacterial culture to the desired growth phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Loading with DCFH-DA: Resuspend the cells in buffer containing DCFH-DA (typically 5-10 µM) and incubate in the dark to allow the probe to enter the cells and be deacetylated.

-

Treatment with this compound: Add this compound at the desired concentrations to the cell suspension.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission) using a fluorometer or a fluorescence microscope.

Assessment of DNA Damage (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[6][19][20][21][22]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates out of the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Detailed Protocol:

-

Cell Preparation and Treatment: Treat bacterial cells with this compound.

-

Embedding in Agarose: Mix the treated cells with low-melting-point agarose and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the DNA damage by measuring the percentage of DNA in the comet tail using image analysis software.

Measurement of Protein Carbonylation

Protein carbonylation, a marker of protein oxidation, can be detected using 2,4-dinitrophenylhydrazine (DNPH).[23][24][25][26][27]

Principle: DNPH reacts with carbonyl groups on proteins to form stable dinitrophenylhydrazone (DNP) adducts. These adducts can be detected spectrophotometrically or immunochemically using an anti-DNP antibody.

Detailed Protocol:

-

Protein Extraction: Lyse the this compound-treated bacterial cells and extract the total protein.

-

DNPH Derivatization: Incubate the protein samples with DNPH solution.

-

Precipitation and Washing: Precipitate the proteins with trichloroacetic acid (TCA) and wash the pellet with ethanol/ethyl acetate to remove excess DNPH.

-

Resuspension: Resuspend the protein pellet in a denaturing buffer (e.g., containing guanidine hydrochloride).

-

Spectrophotometric Quantification: Measure the absorbance of the DNP adducts at approximately 375 nm.

-

Immunoblotting (Optional): Separate the derivatized proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-DNP antibody to visualize carbonylated proteins.

Measurement of Membrane Potential

Changes in bacterial membrane potential induced by this compound can be monitored using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).[28][29][30][31][32]

Principle: DiSC₃(5) is a cationic dye that accumulates in cells with a negative membrane potential, leading to quenching of its fluorescence. Depolarization of the membrane potential causes the release of the dye and an increase in fluorescence.

Detailed Protocol:

-

Cell Preparation: Prepare a suspension of bacterial cells in a suitable buffer.

-

Dye Loading: Add DiSC₃(5) to the cell suspension and allow it to equilibrate and quench.

-

Treatment with this compound: Add this compound to the cell suspension.

-

Fluorescence Monitoring: Continuously monitor the fluorescence intensity. An increase in fluorescence indicates membrane depolarization.

Signaling Pathways and Regulatory Networks

// Nodes this compound [label="this compound (extracellular)", fillcolor="#FBBC05", fontcolor="#202124"]; SoxR_inactive [label="SoxR (inactive)\n[2Fe-2S]²⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; SoxR_active [label="SoxR (active)\n[2Fe-2S]¹⁺", fillcolor="#34A853", fontcolor="#FFFFFF"]; SoxR_regulon [label="SoxR Regulon Genes\n(sco2478, sco4266, sco7008, sco1909, sco1178)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidoreductases [label="Oxidoreductases", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ABC_Transporter [label="ABC Transporter", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monooxygenase [label="Monooxygenase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stress_Response [label="Oxidative Stress\nResponse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> SoxR_inactive [label="Oxidizes [2Fe-2S] cluster"]; SoxR_inactive -> SoxR_active [label="Activation"]; SoxR_active -> SoxR_regulon [label="Induces Transcription"]; SoxR_regulon -> Oxidoreductases; SoxR_regulon -> ABC_Transporter; SoxR_regulon -> Monooxygenase; Oxidoreductases -> Stress_Response; ABC_Transporter -> Stress_Response; Monooxygenase -> Stress_Response; } this compound activates the SoxR regulon.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Redox_Cycling [label="Redox Cycling", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Damage [label="Protein Damage\n(Carbonylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipid_Peroxidation [label="Lipid Peroxidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Envelope [label="Cell Envelope Stress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stress_Responses [label="Activation of Stress Responses\n(SoxR, Protein & DNA Repair)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bacteriostasis [label="Bacteriostasis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> Redox_Cycling; Redox_Cycling -> ROS; ROS -> DNA_Damage; ROS -> Protein_Damage; ROS -> Lipid_Peroxidation; this compound -> Cell_Envelope; DNA_Damage -> Stress_Responses; Protein_Damage -> Stress_Responses; Cell_Envelope -> Stress_Responses; DNA_Damage -> Bacteriostasis; Protein_Damage -> Bacteriostasis; Lipid_Peroxidation -> Bacteriostasis; Cell_Envelope -> Bacteriostasis; } Overview of this compound's cellular effects.

// Nodes Start [label="Start: Bacterial Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest & Wash Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Load_Dye [label="Load with DCFH-DA", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="Measure Fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data:\nCompare Treated vs. Untreated", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Quantify ROS Production", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Harvest; Harvest -> Load_Dye; Load_Dye -> Treat; Treat -> Measure; Measure -> Analyze; Analyze -> End; } Workflow for measuring this compound-induced ROS.

Conclusion

This compound represents a fascinating natural product with a complex, redox-driven mechanism of action. Its ability to generate reactive oxygen species underlies its potent bacteriostatic effects against Gram-positive bacteria, leading to widespread damage to DNA, proteins, and lipids, and the activation of multiple cellular stress responses. While the general principles of its activity are understood, further research is needed to obtain more precise quantitative data on its redox potential and its dose-dependent effects on various cellular processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate this intriguing antibiotic and its potential applications in drug development.

References

- 1. Activation of the SoxR regulon in Streptomyces coelicolor by the extracellular form of the pigmented antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Expression of the Streptomyces coelicolor SoxR regulon is intimately linked with this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of the SoxR Regulon in Streptomyces coelicolor by the Extracellular Form of the Pigmented Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-Omics Analysis of the Effect of cAMP on this compound Production in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative study of SoxR activation by redox-active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes [frontiersin.org]

- 15. Intracellular mechanisms of solar water disinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. FAQ: Intracellular ROS Assay | Cell Biolabs [cellbiolabs.com]

- 18. rsc.org [rsc.org]

- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 20. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 21. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 22. re-place.be [re-place.be]

- 23. researchgate.net [researchgate.net]

- 24. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. sigmaaldrich.cn [sigmaaldrich.cn]

- 26. A Simplified Method to Assay Protein Carbonylation by Spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mmpc.org [mmpc.org]

- 28. researchgate.net [researchgate.net]

- 29. biorxiv.org [biorxiv.org]

- 30. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria [mdpi.com]

- 31. Bacterial Dye Release Measures in Response to Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Actinorhodin from Streptomyces coelicolor Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction, purification, and quantification of actinorhodin, a blue-pigmented polyketide antibiotic, from cultures of Streptomyces coelicolor. This compound's distinctive pH-indicator properties, appearing red in acidic conditions and blue in alkaline conditions, are utilized throughout the protocol for visual tracking and quantification.

Data Presentation

The following tables summarize the quantitative data associated with this compound production and purification. Yields can vary significantly based on the specific Streptomyces strain, culture conditions, and the efficiency of the extraction and purification steps.

| Parameter | Value | Reference |

| Production Yields | ||

| This compound from mycelial mat (pH 7) | 40 mg/L | [1] |

| This compound from mycelial mat (pH 8.5) | 45 mg/L | [1] |

| This compound from culture filtrate (pH 8.5) | 10 mg/L | [1] |

| Spectrophotometric Quantification | ||

| Molar Extinction Coefficient (in 1 N KOH) | 25,320 M⁻¹cm⁻¹ at 640 nm | [2] |

| Chromatography | ||

| TLC Rf value (benzene:acetic acid, 9:1) | 0.52 | [3] |

| γ-actinorhodin TLC Rf value (benzene:acetic acid, 9:1) | 0.28 | [3][4] |

Experimental Protocols

This section details the methodologies for the cultivation of Streptomyces coelicolor, followed by the extraction and purification of this compound.

Cultivation of Streptomyces coelicolor for this compound Production

Optimal production of this compound is typically achieved in nutrient-rich media under controlled pH and aeration.

Materials:

-

Streptomyces coelicolor A3(2) strain

-

Spore suspension in 20% glycerol

-

Culture medium (e.g., R2YE, YEME, or a starch-yeast extract medium)[1]

-

Baffled Erlenmeyer flasks

-

Shaking incubator

Protocol:

-

Inoculate 50 mL of sterile culture medium in a 250 mL baffled Erlenmeyer flask with 10 µL of S. coelicolor spore suspension.

-

Incubate the culture at 30°C with vigorous shaking (e.g., 220 rpm) for 5-7 days.[1][5]

-

Monitor the culture for the development of a deep blue color, indicating the production of this compound.

Extraction of this compound

This compound can be extracted from both the culture supernatant and the mycelium. The following protocols describe both procedures.

Materials:

-

7-day old S. coelicolor culture

-

2 N HCl

-

Ethyl acetate

-

Centrifuge and centrifuge tubes

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Harvest the culture by centrifugation at 4000 x g for 10 minutes at room temperature to pellet the mycelium.[6]

-

Carefully decant the supernatant into a clean flask.

-

Acidify the supernatant to approximately pH 3.0 by adding 2 N HCl dropwise.[6] The color of the supernatant should turn from blue to red.

-

Transfer the acidified supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes to extract the this compound into the organic phase. Allow the layers to separate. The ethyl acetate layer will be red.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.

-

Combine the ethyl acetate extracts and dry the solvent using a rotary evaporator to obtain the crude this compound extract.

-

Resuspend the dried extract in a small volume of 50% acetonitrile for further analysis and purification.[6]

Materials:

-

Mycelial pellet from the initial centrifugation

-

0.1 N HCl

-

1 N KOH

-

Centrifuge and centrifuge tubes

Protocol:

-

Wash the mycelial pellet with 0.1 N HCl to remove impurities and centrifuge at 25,000 x g for 10 minutes at 4°C.[2]

-

Resuspend the washed pellet in 1 N KOH. Mix thoroughly to extract the intracellular this compound. The solution will turn a deep blue.

-

Centrifuge the mixture at 3,000 x g for 5 minutes to pellet the cell debris.

-

Collect the blue supernatant containing the extracted this compound. This extract can be used for quantification or further purification.

Purification of this compound

A combination of Thin-Layer Chromatography (TLC) for qualitative analysis and High-Performance Liquid Chromatography (HPLC) for purification is recommended.

Materials:

-

Silica gel 60 F₂₅₄ TLC plates

-

Crude this compound extract

-

Mobile phase: Benzene:acetic acid (9:1, v/v)[4]

-

TLC developing tank

-

UV lamp

Protocol:

-

Spot a small amount of the crude this compound extract onto the baseline of a silica gel TLC plate.

-

Develop the plate in a TLC tank pre-saturated with the benzene:acetic acid mobile phase.

-

Allow the solvent front to travel up the plate.

-

Remove the plate from the tank, mark the solvent front, and allow it to air dry.

-

Visualize the separated spots. This compound will appear as a distinct spot. The Rf value can be calculated and compared to the literature value of approximately 0.52.[3]

Materials:

-

HPLC system with a preparative column (e.g., C18, 10 µm particle size)

-

Crude this compound extract, filtered through a 0.22 µm syringe filter

-

Mobile Phase A: Ultrapure water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Protocol:

-

Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the filtered crude this compound extract onto the column.

-

Elute the compounds using a linear gradient, for example:

-

5% to 98% Mobile Phase B over 20 minutes.

-

Hold at 98% Mobile Phase B for 5 minutes.

-

Return to 5% Mobile Phase B over 1 minute and re-equilibrate for 5 minutes.

-

-

Monitor the elution profile at a wavelength of 254 nm.[6]

-

Collect the fractions corresponding to the major peak, which should have the characteristic red color of acidified this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantification of this compound

Materials:

-

This compound-containing sample (e.g., extract from mycelium in 1 N KOH)

-

1 N KOH

-

Spectrophotometer

-

Cuvettes

Protocol:

-

Dilute the this compound sample in 1 N KOH to obtain an absorbance reading within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted sample at 640 nm.[2]

-

Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where:

-

A is the absorbance at 640 nm.

-

ε (epsilon) is the molar extinction coefficient (25,320 M⁻¹cm⁻¹).[2]

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration in moles per liter (M).

-

Visualizations

This compound Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound from the precursor molecules acetyl-CoA and malonyl-CoA. The pathway involves a type II polyketide synthase and several tailoring enzymes.[2][7]

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow for this compound Extraction and Purification

This diagram outlines the major steps involved in the isolation and purification of this compound from a Streptomyces coelicolor culture.

Caption: Workflow for this compound extraction and purification.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. This compound Biosynthesis Terminates with an Unprecedented Biaryl Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. γ this compound a natural and attorney source for synthetic dye to detect acid production of fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-Omics Analysis of the Effect of cAMP on this compound Production in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ActVI-ORFA directs metabolic flux towards this compound by preventing intermediate degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Two-Step Mechanism for the Activation of this compound Export and Resistance in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative Assay of Actinorhodin Production in Liquid Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinorhodin is a blue-pigmented polyketide antibiotic produced by several species of Streptomyces, most notably Streptomyces coelicolor. As a secondary metabolite, its production is often linked to specific culture conditions and developmental stages of the bacterium. Accurate quantification of this compound is crucial for a variety of research applications, including strain improvement, fermentation optimization, and drug discovery. This document provides detailed protocols for the quantitative assay of this compound from liquid cultures, including methods for both intracellular and extracellular quantification.

This compound's utility as a model for antibiotic production studies is enhanced by its chromatic properties. It acts as a pH indicator, appearing blue in alkaline conditions and red in acidic conditions. This characteristic is exploited for its spectrophotometric quantification.

Experimental Protocols

Protocol 1: Quantification of Extracellular this compound from Culture Supernatant

This protocol is suitable for routine monitoring of this compound production where the majority of the pigment is expected to be secreted into the medium, particularly at a pH above 7.0.

Materials:

-

Streptomyces liquid culture

-

1 M KOH or 1 M NaOH

-

Spectrophotometer

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Collect a 1 mL aliquot of the Streptomyces liquid culture.

-

Centrifuge the culture at 10,000 x g for 10 minutes to pellet the mycelia.

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

To solubilize and develop the characteristic blue color, add a specific volume of 1 M KOH or 1 M NaOH to the supernatant to reach a final concentration of 1 N.[1][2] For example, add 100 µL of 10 M KOH to 900 µL of supernatant.

-

Vortex the mixture thoroughly.

-

Measure the absorbance of the alkalinized supernatant at a wavelength between 602 nm and 640 nm.[1][3] The specific wavelength should be determined by performing a spectral scan to find the absorbance maximum for purified this compound under the same conditions.

-

Use an uninoculated, alkalinized culture medium as a blank.

-

The this compound concentration can be calculated using a molar extinction coefficient. Alternatively, a standard curve can be generated using purified this compound.

Protocol 2: Quantification of Intracellular this compound from Mycelia

This protocol is essential when this compound production is primarily localized within the mycelium, which is often the case at neutral or acidic culture pH.[3]

Materials:

-

Streptomyces liquid culture

-

1 M KOH or 1 M NaOH

-

Dioxane (optional)

-

Spectrophotometer

-

Microcentrifuge tubes

-

Centrifuge

-

Bead beater or sonicator (optional, for efficient cell lysis)

Procedure:

-

Collect a known volume of liquid culture (e.g., 10 mL).

-

Centrifuge at 10,000 x g for 10 minutes to pellet the mycelia. Discard the supernatant.

-

Wash the mycelial pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components and resuspend in a known volume of 1 M KOH or 1 M NaOH.

-

To ensure complete extraction, disrupt the mycelia using a bead beater or sonicator. This step enhances the release of intracellular this compound.

-

Centrifuge the lysate at 13,000 x g for 10 minutes to pellet the cell debris.

-

Transfer the supernatant to a clean tube and measure the absorbance at the appropriate wavelength (602-640 nm) as described in Protocol 1.

-

Alternative for Dioxane Quantification: For a more rigorous quantification, the KOH extract can be acidified to pH 2-3 with HCl, which will precipitate the this compound.[1] The precipitate can then be collected by centrifugation, redissolved in dioxane, and the absorbance measured at approximately 523 nm.[1]

Data Presentation

The following table summarizes representative quantitative data for this compound production under different conditions, compiled from the literature. This allows for a comparative understanding of how factors like pH can influence this compound localization and yield.

| Strain | Culture pH | Localization | This compound Yield (mg/L) | Reference |

| Streptomyces IQ45 | 7 | Mycelial Mat | 40 | [3] |

| Streptomyces IQ45 | 7 | Filtrate | 0 | [3] |

| Streptomyces IQ45 | 8.5 | Mycelial Mat | 45 | [3] |

| Streptomyces IQ45 | 8.5 | Filtrate | 10 | [3] |

| S. coelicolor A3(2) | 7 | Not specified | 65 | [3] |

| S. coelicolor (1190) | 7 | Mycelial Mat | 430 | [3] |

Visualizations

Experimental Workflow for this compound Quantification

Caption: Workflow for intracellular and extracellular this compound quantification.

pH-Dependent Localization of this compound

Caption: this compound localization is pH-dependent.

References

Application Notes: Actinorhodin as a pH Indicator in Microbial Assays

Introduction

Actinorhodin is a blue-pigmented polyketide antibiotic produced by several species of Streptomyces, most notably Streptomyces coelicolor. Beyond its antimicrobial properties, this compound exhibits a distinct pH-dependent color change, making it a valuable natural indicator for monitoring pH in microbial cultures and other biological assays.[1] This property is particularly useful for in situ, real-time monitoring of microbial metabolism that leads to changes in the acidity or alkalinity of the culture medium. This compound is red in acidic conditions (below pH 8.5) and blue in alkaline conditions (above pH 8.5).[2][3] Its water-soluble analog, γ-actinorhodin, also functions as a pH indicator and is blue even at neutral pH.[2][3] These characteristics, combined with its biological origin, make this compound an excellent candidate for various applications in drug discovery, process development, and fundamental microbiological research.

These application notes provide detailed protocols for the extraction, standardization, and application of this compound as a pH indicator in microbial assays, including methods for both qualitative and quantitative pH determination.

Key Applications

-

Monitoring pH shifts in microbial fermentations: Track the metabolic state of this compound-producing or other microbial cultures by observing color changes in the medium.

-

High-throughput screening (HTS) for metabolic mutants: Rapidly screen for mutant strains with altered acid production profiles.

-

Drug discovery assays: Monitor the effect of antimicrobial compounds on bacterial metabolism by observing pH changes.

-

Educational demonstrations: A visually striking and biologically relevant example of a natural pH indicator.

Data Presentation

Table 1: pH-Dependent Color and Absorbance Properties of this compound

| pH Range | Color Observed | Predominant Form | Peak Absorbance (λmax) | Molar Extinction Coefficient (ε) |

| < 7.0 | Red | Acidic | ~523 nm (in dioxane) | 4,200 M⁻¹cm⁻¹ (in dioxane)[3] |

| 7.0 - 8.5 | Red to Purple | Transition | Multiple peaks | Not well-defined |

| > 8.5 | Blue | Alkaline | ~640 nm (in 1 N KOH) | 25,320 M⁻¹cm⁻¹ (in 1 N KOH)[3] |

Table 2: Quantitative pH Determination using this compound - Example Calibration Data

This table provides representative data for creating a standard curve to determine the pH of an unknown sample. The absorbance ratio of the alkaline to the acidic form is used for more accurate pH determination.

| pH | Absorbance at 640 nm (A₆₄₀) | Absorbance at 523 nm (A₅₂₃) | Absorbance Ratio (A₆₄₀ / A₅₂₃) |

| 6.0 | 0.05 | 0.85 | 0.06 |

| 6.5 | 0.10 | 0.80 | 0.13 |

| 7.0 | 0.20 | 0.70 | 0.29 |

| 7.5 | 0.40 | 0.50 | 0.80 |

| 8.0 | 0.65 | 0.25 | 2.60 |

| 8.5 | 0.85 | 0.05 | 17.00 |

| 9.0 | 0.95 | 0.02 | 47.50 |

Note: These are representative values and an actual calibration curve should be generated for each batch of indicator solution and specific experimental conditions.

Signaling Pathway and Experimental Workflows

Caption: pH Regulation of this compound Biosynthesis.

Caption: Microbial pH Assay Workflow.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol describes the extraction of this compound from a Streptomyces coelicolor culture.

Materials:

-

Streptomyces coelicolor culture grown in a suitable production medium (e.g., R2YE)

-

1 M KOH

-

4 M HCl

-

Dioxane

-

Chloroform

-

Methanol

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

-

Whatman No. 1 filter paper

Procedure:

-

Harvest Cells: Centrifuge the Streptomyces coelicolor culture (typically after 5-7 days of growth) at 5,000 x g for 15 minutes to pellet the mycelia.

-

Alkaline Extraction: Resuspend the mycelial pellet in 1 M KOH. The solution should turn a deep blue color as the this compound is extracted. Incubate at room temperature for 1 hour with occasional vortexing.

-

Clarification: Centrifuge the mixture at 10,000 x g for 20 minutes to pellet the cell debris. Carefully decant the blue supernatant containing the solubilized this compound.

-

Acid Precipitation: Slowly add 4 M HCl to the supernatant while stirring until the pH reaches 2-3. The color will change from blue to red, and a red precipitate of this compound will form.

-

Collection of Crude this compound: Centrifuge at 10,000 x g for 20 minutes to pellet the red this compound precipitate. Discard the supernatant.

-

Washing and Drying: Wash the pellet twice with distilled water to remove excess acid and salts. Lyophilize or air-dry the pellet to obtain crude this compound powder.

-

(Optional) Purification: For higher purity, the crude this compound can be redissolved in a minimal amount of dioxane and further purified using column chromatography or preparative thin-layer chromatography (TLC) with a benzene-acetic acid (9:1) solvent system.[2]

Protocol 2: Preparation and Standardization of this compound Indicator Solution

This protocol details the preparation of a standardized this compound solution for use as a pH indicator.

Materials:

-

Crude or purified this compound powder

-

Dioxane or a 1:1 (v/v) methanol-chloroform solution

-

Standard buffer solutions (pH 6.0, 7.0, 8.0, 9.0)

-

1 M HCl and 1 M NaOH

-

Spectrophotometer and cuvettes

Procedure:

-

Stock Solution Preparation: Dissolve a known weight of this compound powder in a suitable solvent (e.g., 1 mg/mL in dioxane) to create a stock solution.

-

Working Solution Preparation: Dilute the stock solution 1:10 in 0.1 M Tris-HCl buffer at pH 8.0 to prepare the working indicator solution.[3]

-

Standardization using Spectrophotometry: a. Prepare a series of standard buffer solutions with known pH values (e.g., from pH 6.0 to 9.0). b. Add a fixed amount of the this compound working solution to each buffer solution. c. Measure the absorbance spectrum of each solution from 400 nm to 700 nm. d. Record the absorbance at the peak wavelengths for the acidic form (~523 nm) and the alkaline form (~640 nm). e. Create a calibration curve by plotting the ratio of the absorbances (A₆₄₀/A₅₂₃) against the known pH values (refer to Table 2 for an example). This curve will be used to determine the pH of unknown samples.

Protocol 3: Qualitative Monitoring of pH in Liquid Culture

This protocol is for the simple visual assessment of pH changes in a microbial culture.

Materials:

-

Microbial culture

-

Standardized this compound indicator solution

-

Sterile pipette

Procedure:

-

Inoculation: Inoculate the desired microbial strain into a liquid culture medium.

-

Indicator Addition: Aseptically add the standardized this compound indicator solution to the culture medium to a final concentration that gives a discernible color but does not inhibit microbial growth (typically 1-5 µg/mL; this should be optimized for the specific microbe).

-

Incubation: Incubate the culture under appropriate conditions.

-

Visual Assessment: Observe the color of the culture medium at regular intervals. A change from red/purple to blue indicates an increase in pH, while a change from blue/purple to red indicates a decrease in pH.

Protocol 4: Quantitative Measurement of pH in Microbial Assays

This protocol describes the use of this compound for the quantitative determination of pH in a microbial culture using a spectrophotometer.

Materials:

-

Microbial culture

-

Standardized this compound indicator solution

-

Spectrophotometer (plate reader or cuvette-based)

-

Centrifuge

-

Calibration curve from Protocol 2

Procedure:

-

Sample Collection: At desired time points, aseptically remove an aliquot of the microbial culture.

-

Cell Removal: Centrifuge the aliquot at 10,000 x g for 10 minutes to pellet the cells.

-

Supernatant Collection: Carefully transfer the cell-free supernatant to a clean tube.

-

Indicator Addition: Add the standardized this compound indicator solution to the supernatant.

-

Spectrophotometric Measurement: Measure the absorbance of the supernatant-indicator mixture at the two predetermined wavelengths (e.g., 640 nm and 523 nm).

-

pH Determination: a. Calculate the ratio of the absorbances (A₆₄₀/A₅₂₃). b. Use the previously generated calibration curve (from Protocol 2) to determine the pH of the sample based on the calculated absorbance ratio.

Troubleshooting and Considerations

-

Indicator Stability: this compound is sensitive to light and high temperatures. Store the indicator solution in the dark at 4°C.

-

Interference from Media Components: Colored components in the culture medium can interfere with absorbance readings. It is crucial to use a proper blank (culture medium without indicator) for spectrophotometric measurements.

-

Microbial Inhibition: At high concentrations, this compound can have antimicrobial effects. The optimal, non-inhibitory concentration of the indicator should be determined for each microbial species being tested.

-

Solvent Effects: The choice of solvent for the this compound stock solution can influence its spectral properties. Ensure consistency in the solvent used for preparing the indicator and generating the calibration curve.

-

γ-Actinorhodin: Be aware that some Streptomyces strains produce γ-actinorhodin, which is blue at a lower pH than this compound.[2][3] If using an endogenous producer, characterize the specific pigment being produced.

References

Application Notes: Heterologous Expression of the Actinorhodin Gene Cluster

Introduction

Actinorhodin (ACT) is a blue-pigmented polyketide antibiotic produced by Streptomyces coelicolor.[1] As a well-characterized secondary metabolite, its biosynthetic gene cluster (BGC) serves as a model system for studying type II polyketide synthase (PKS) pathways.[1][2] Heterologous expression, the process of introducing a BGC into a foreign host organism, is a powerful strategy for discovering novel natural products from silent or cryptic BGCs, as well as for improving the production titers of known compounds.[3] This is often achieved by transferring the BGC into a host that is more amenable to genetic manipulation, grows faster, or has a cleaner metabolic background, thereby simplifying downstream processing and analysis.[4][5]

These application notes provide an overview and detailed protocols for the heterologous expression of the this compound gene cluster in various Streptomyces hosts, a common practice for both academic research and industrial drug development.

Key Components for Heterologous Expression

Successful heterologous expression of the this compound BGC relies on the careful selection of a suitable host strain and an efficient method for gene cluster transfer.

-

Host Strains: The choice of a heterologous host is critical. Ideal hosts exhibit rapid growth, are easily manipulated genetically, and have a low background of native secondary metabolites to avoid competition for precursors and simplify product detection.[4] Commonly used hosts include:

-

Streptomyces lividans : A close relative of S. coelicolor, S. lividans is a popular host.[6] While it carries the native this compound gene cluster, it often remains unexpressed under standard lab conditions, but can be activated by introducing specific regulatory genes or the entire cluster on a plasmid.[7][8][9]

-

Streptomyces coelicolor M1146 & M1152 : These are engineered "superhost" strains derived from S. coelicolor M145.[4] They have had several native BGCs deleted (including those for this compound, prodiginine, and others) to reduce precursor competition.[4] Strain M1152 also contains point mutations in rpoB and rpsL that can further enhance secondary metabolite production.[4][10]

-

Streptomyces albus J1074 : This strain is valued for its naturally minimized genome and fast growth rate, which can contribute to improved production of heterologously expressed compounds.[4]

-

-

Gene Cluster Transfer: Due to the large size of BGCs, conjugal transfer from an E. coli donor strain to a Streptomyces recipient is the most common method. This technique allows for the efficient transfer of large DNA fragments cloned into suitable vectors.[6][11]

Experimental Workflow

The overall process for heterologous expression of the this compound gene cluster involves several key stages, from the initial cloning of the cluster to the final analysis of the produced antibiotic.

Quantitative Data on this compound Production

The choice of host strain significantly impacts the final yield of this compound. The following table summarizes production levels in various Streptomyces hosts.

| Host Strain | Genetic Background | Relative this compound Production | Reference |

| S. coelicolor M1152 | Δact, Δred, Δcpk, Δcda, rpoB, rpsL mutations | High | [11][12] |

| S. lividans TK24 | Wild-type derivative | Moderate | [11] |

| S. albus J1074 | Naturally minimized genome | Moderate | [11] |

| Streptomyces sp. A4420 CH | Engineered, 9 BGCs deleted | High | [11] |

| S. coelicolor M145 (actR mutant) | Wild-type background, actR deletion | 4- to 5-fold higher than wild type | [13][14] |

| S. coelicolor M145 (actAB mutant) | Wild-type background, actAB deletion | ~5-fold lower than wild type | [13][14] |

Experimental Protocols

Protocol 1: Intergeneric Conjugation

This protocol describes the transfer of a plasmid carrying the this compound BGC from an E. coli donor to a Streptomyces recipient host.

Materials:

-

E. coli ET12567 donor strain containing the BGC plasmid and a helper plasmid (e.g., pUZ8002).[11]

-

Streptomyces recipient strain (e.g., S. lividans TK24, S. coelicolor M1152).

-

LB medium and agar.

-

Mannitol Soya Flour (MS) agar.[15]

-

Antibiotics (e.g., apramycin, thiostrepton for selection).

-

2xYT medium.

Procedure:

-

Prepare E. coli Donor:

-

Inoculate the E. coli donor strain into LB medium with appropriate antibiotics and grow overnight at 37°C.

-

Subculture the overnight culture into fresh LB and grow to an OD600 of 0.4-0.6.

-

Wash the cells twice with an equal volume of LB medium to remove antibiotics. Resuspend the final cell pellet in a small volume of LB.

-

-

Prepare Streptomyces Recipient:

-

Grow the Streptomyces recipient strain in 2xYT medium at 30°C for 2-3 days until the culture consists of fragmented mycelia.

-

Harvest the mycelia by centrifugation and wash twice with 2xYT medium.

-

-

Conjugation:

-

Mix the prepared E. coli donor cells and Streptomyces recipient mycelia.

-

Plate the mixture onto dry MS agar plates and incubate at 30°C for 16-20 hours.

-

-

Selection of Exconjugants:

-

After incubation, overlay the plates with a solution containing water and the appropriate selection antibiotic (e.g., apramycin).

-

Continue to incubate the plates at 30°C for several days until resistant colonies (exconjugants) appear.

-

-

Verification:

-

Isolate individual exconjugant colonies and streak onto fresh selective MS agar to confirm resistance and obtain pure cultures.

-

Verify the presence of the BGC in the Streptomyces host via PCR.

-

Protocol 2: Fermentation and this compound Quantification

This protocol outlines the cultivation of Streptomyces exconjugants and the subsequent measurement of this compound production.

Materials:

-